Cas no 1955499-13-4 (rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis)

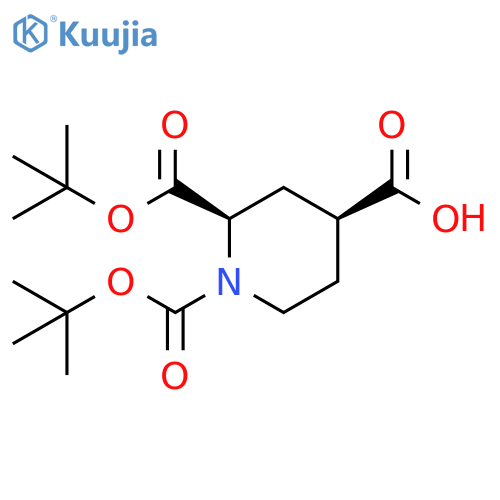

1955499-13-4 structure

商品名:rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis

CAS番号:1955499-13-4

MF:C16H27NO6

メガワット:329.388685464859

MDL:MFCD30011404

CID:5247524

PubChem ID:122163878

rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Piperidinetricarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester, (2R,4S)-rel-

- rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis

- rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis

-

- MDL: MFCD30011404

- インチ: 1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11+/m0/s1

- InChIKey: GPAAMZCGXUULTF-WDEREUQCSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@H](C(O)=O)C[C@@H]1C(OC(C)(C)C)=O

rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269465-0.05g |

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid |

1955499-13-4 | 95.0% | 0.05g |

$174.0 | 2025-03-20 | |

| Enamine | EN300-269465-0.1g |

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid |

1955499-13-4 | 95.0% | 0.1g |

$257.0 | 2025-03-20 | |

| Enamine | EN300-269465-5g |

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis |

1955499-13-4 | 95% | 5g |

$2152.0 | 2023-09-11 | |

| Enamine | EN300-269465-10g |

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis |

1955499-13-4 | 95% | 10g |

$3191.0 | 2023-09-11 | |

| Aaron | AR01FWQ2-1g |

1,2,4-Piperidinetricarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester, (2R,4S)-rel- |

1955499-13-4 | 95% | 1g |

$1047.00 | 2025-02-14 | |

| Aaron | AR01FWQ2-2.5g |

1,2,4-Piperidinetricarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester, (2R,4S)-rel- |

1955499-13-4 | 95% | 2.5g |

$2025.00 | 2025-02-14 | |

| Aaron | AR01FWQ2-50mg |

1,2,4-Piperidinetricarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester, (2R,4S)-rel- |

1955499-13-4 | 95% | 50mg |

$265.00 | 2025-02-14 | |

| Aaron | AR01FWQ2-100mg |

1,2,4-Piperidinetricarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester, (2R,4S)-rel- |

1955499-13-4 | 95% | 100mg |

$379.00 | 2025-02-14 | |

| A2B Chem LLC | AY20766-50mg |

1,2,4-Piperidinetricarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester, (2R,4S)-rel- |

1955499-13-4 | 95% | 50mg |

$219.00 | 2024-04-20 | |

| A2B Chem LLC | AY20766-100mg |

1,2,4-Piperidinetricarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester, (2R,4S)-rel- |

1955499-13-4 | 95% | 100mg |

$306.00 | 2024-04-20 |

rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

1955499-13-4 (rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis) 関連製品

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量